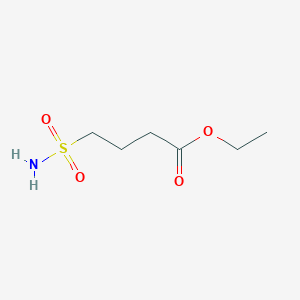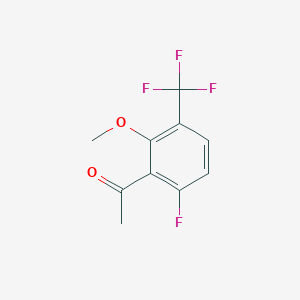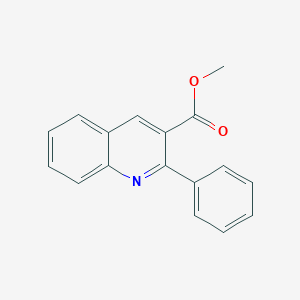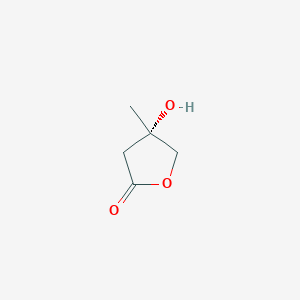
(S)-4-Hydroxy-4-methyldihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Hydroxy-4-methyldihydrofuran-2(3H)-one is an organic compound with a unique structure that includes a furan ring substituted with a hydroxyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Hydroxy-4-methyldihydrofuran-2(3H)-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of dihydroxyacetone and acetaldehyde in the presence of an acid catalyst to form the furan ring. The reaction conditions often include controlled temperatures and pH levels to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of biocatalysts or enzymes to achieve the desired stereochemistry is also explored in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(S)-4-Hydroxy-4-methyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions include various furan derivatives with altered functional groups, which can be further utilized in synthetic chemistry and pharmaceutical applications .
Scientific Research Applications
(S)-4-Hydroxy-4-methyldihydrofuran-2(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism by which (S)-4-Hydroxy-4-methyldihydrofuran-2(3H)-one exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The compound’s structure allows it to participate in hydrogen bonding and other interactions that are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2(5H)-furanone: Lacks the methyl group, leading to different reactivity and applications.
5-Methyl-2-furanone: Similar structure but with different functional groups, affecting its chemical behavior.
2,5-Dimethylfuran: Contains additional methyl groups, altering its physical and chemical properties.
Uniqueness
Its ability to undergo various chemical transformations and its role in biological systems make it a valuable compound in research and industry .
Properties
Molecular Formula |
C5H8O3 |
|---|---|
Molecular Weight |
116.11 g/mol |
IUPAC Name |
(4S)-4-hydroxy-4-methyloxolan-2-one |
InChI |
InChI=1S/C5H8O3/c1-5(7)2-4(6)8-3-5/h7H,2-3H2,1H3/t5-/m0/s1 |
InChI Key |
LOWUODSNVLOLJO-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@]1(CC(=O)OC1)O |
Canonical SMILES |
CC1(CC(=O)OC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1-(p-fluorophenyl)-3-methyl-](/img/structure/B12835875.png)
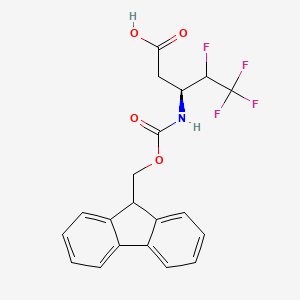
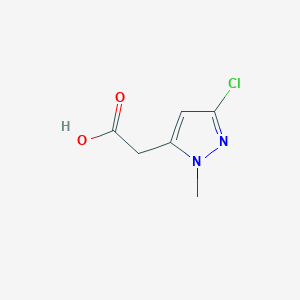
![3-(Benzo[b]thiophen-2-yl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonylchloride](/img/structure/B12835891.png)
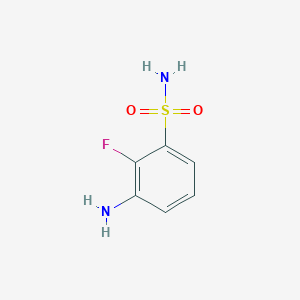
![Ethyl 2-[azetidin-3-yl(methyl)amino]acetate](/img/structure/B12835898.png)
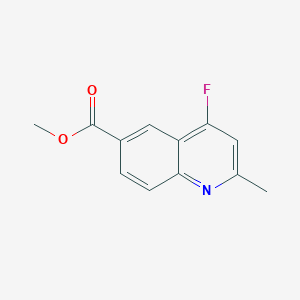
![4'-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12835910.png)
